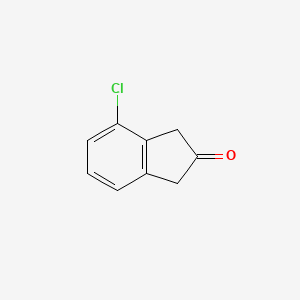
4-Chloro-1H-inden-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1H-inden-2(3H)-one is a chemical compound with the CAS Number: 74124-90-6 . It has a molecular weight of 166.61 and its IUPAC name is 4-chloro-1,3-dihydro-2H-inden-2-one . It is a solid substance and is used as a reagent in organic synthesis . It has been used as an intermediate, building block, and scaffold for the preparation of complex compounds .
Molecular Structure Analysis
The molecular formula of this compound is C9H7ClO . The InChI code is 1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in a dry environment at 2-8°C . The boiling point and other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Reactivity Study : 4-Chloro-1H-inden-2(3H)-one derivatives have been synthesized and characterized, highlighting their potential in developing new heterocycle-based molecules. Studies involved hydride transfer from Et3SiH to carbenium ions, single-crystal X-ray diffraction, vibrational spectra analysis, and nuclear magnetic resonance (NMR) (Murthy et al., 2017).
Structural Analysis : Research on 2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate, a derivative of this compound, includes structural resolution through IR and X-ray diffraction studies, revealing the molecular conformation and intermolecular interactions (Ghalib et al., 2011).
Molecular Dynamics and Drug Development Potential : Analysis of this compound derivatives using density functional theory (DFT) calculations and molecular dynamics (MD) simulations explored their reactive properties and stability in water. Their potential as lead compounds for anti-cancer drugs was also investigated, forming stable complexes with human alpha9 nicotinic acetylcholine receptor antagonist (Armaković et al., 2017).
Applications in Polymerization and Catalysis
Polymerization Catalysis : Methylene-bridged metallocenes with 2,2′-methylenebis[1H-inden-1-yl] ligands were synthesized, showing promise in polymerization catalysis. These compounds demonstrated significant potential in propylene polymerization to produce atactic polypropylene and ethylene polymerization to create polyethylene waxes (Resconi et al., 2006).
Cycloaddition Reactions in Synthesis : Decarbonylative cycloaddition of 1H-Indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage demonstrates the application of this compound derivatives in advanced synthesis techniques (Hu et al., 2022).
Photophysical Properties and Sensing Applications
- Photophysical Properties and Sensing : Studies on indium(III) phthalocyanines derivatives of this compound revealed their photophysical properties, such as fluorescence behavior and quantum yields. Their potential in humidity sensing was also explored, showcasing their relevance in material science and sensor technology (Keskin et al., 2016).
Safety and Hazards
The safety information for 4-Chloro-1H-inden-2(3H)-one includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to this compound .
Propriétés
IUPAC Name |
4-chloro-1,3-dihydroinden-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJSQABZKAMVSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600874 |
Source


|
| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-90-6 |
Source


|
| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)





![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

